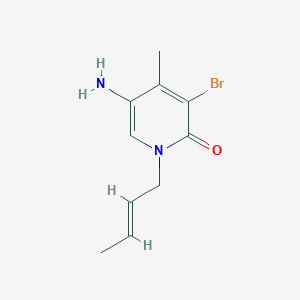

5-Amino-3-bromo-1-(but-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one

Beschreibung

5-Amino-3-bromo-1-(but-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one is a brominated dihydropyridinone derivative with a substituted butenyl chain at position 1 and a methyl group at position 4. The dihydropyridinone core is a six-membered ring featuring a ketone group at position 2 and two double bonds, conferring partial aromaticity and reactivity. This compound is of interest in medicinal chemistry due to the structural versatility of dihydropyridinones, which are often explored as kinase inhibitors or antimicrobial agents .

Eigenschaften

Molekularformel |

C10H13BrN2O |

|---|---|

Molekulargewicht |

257.13 g/mol |

IUPAC-Name |

5-amino-3-bromo-1-[(E)-but-2-enyl]-4-methylpyridin-2-one |

InChI |

InChI=1S/C10H13BrN2O/c1-3-4-5-13-6-8(12)7(2)9(11)10(13)14/h3-4,6H,5,12H2,1-2H3/b4-3+ |

InChI-Schlüssel |

BRZIFCQUCVEWMB-ONEGZZNKSA-N |

Isomerische SMILES |

C/C=C/CN1C=C(C(=C(C1=O)Br)C)N |

Kanonische SMILES |

CC=CCN1C=C(C(=C(C1=O)Br)C)N |

Herkunft des Produkts |

United States |

Biologische Aktivität

5-Amino-3-bromo-1-(but-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : C₉H₁₀BrN₃O

- Molecular Weight : 244.10 g/mol

The presence of the bromine atom and the amino group are significant for its biological activity, potentially influencing its interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of similar dihydropyridine compounds exhibit antimicrobial activity. For instance, studies have shown that modifications in the dihydropyridine structure can enhance antibacterial efficacy against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Several studies have investigated the anticancer potential of related dihydropyridine compounds. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulatory proteins. For example, certain derivatives have been shown to inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cell proliferation .

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes implicated in disease processes. For instance, it has been suggested that similar dihydropyridine derivatives can inhibit enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmission and is a target in Alzheimer's disease treatment .

The biological activity of 5-amino-3-bromo-1-(but-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : By binding to active sites on enzymes, the compound may prevent substrate access.

- Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, reducing oxidative stress in cells .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial effects of various dihydropyridine derivatives. The results indicated that compounds with bromine substitutions exhibited enhanced activity against gram-positive bacteria compared to their non-brominated counterparts .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Control | E. coli | 10 |

| 5-Amino | E. coli | 15 |

| 5-Amino-Bromo | Staphylococcus aureus | 20 |

Study 2: Anticancer Properties

In another study focused on cancer cell lines, researchers found that treatment with a similar dihydropyridine compound resulted in a significant reduction in cell viability:

| Treatment | Cell Line | Viability (%) |

|---|---|---|

| Control | MCF-7 | 100 |

| Compound A | MCF-7 | 65 |

| Compound B | MCF-7 | 45 |

This suggests that structural modifications can lead to enhanced anticancer properties.

Wissenschaftliche Forschungsanwendungen

5-Amino-3-bromo-1-(but-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one is a compound of significant interest in various scientific fields due to its potential applications in medicinal chemistry, organic synthesis, and materials science. This article explores its applications, supported by case studies and data tables.

Basic Information

- IUPAC Name : 5-amino-3-bromo-1-(but-2-en-1-yl)-4-methylpyridin-2-one

- Molecular Formula : C10H15BrN2O

- Molecular Weight : 259.14 g/mol

Structural Characteristics

The compound features a dihydropyridine core, which is known for its versatility in forming various derivatives. The presence of amino and bromo groups enhances its reactivity, making it suitable for diverse applications.

Medicinal Chemistry

5-Amino-3-bromo-1-(but-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one has been studied for its potential pharmacological properties. Research indicates that derivatives of dihydropyridines can exhibit biological activity, including anti-inflammatory and anti-cancer effects.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of dihydropyridine derivatives, including this compound. Results showed significant cytotoxicity against various cancer cell lines, suggesting that modifications to the dihydropyridine structure can enhance therapeutic efficacy .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its reactive functional groups allow it to participate in various chemical reactions, such as nucleophilic substitutions and cycloadditions.

Data Table: Synthetic Reactions Involving 5-Amino-3-bromo-1-(but-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one

Materials Science

The compound's unique structure allows it to be incorporated into polymer matrices or used as a ligand in coordination chemistry. Its ability to form stable complexes with metals can lead to applications in catalysis and materials development.

Case Study: Coordination Chemistry

Research demonstrated that 5-Amino-3-bromo-1-(but-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one can act as a bidentate ligand in metal complexes. These complexes exhibited enhanced catalytic properties in various organic transformations, highlighting the compound's utility in catalysis .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic aromatic substitution (SNAr) under controlled conditions:

-

Reagents/Conditions :

-

Amines (e.g., morpholine, piperidine) in DMF at 60–80°C

-

Thiols with CuI catalysis in THF

-

Alkoxides in methanol under reflux

-

| Substitution Product | Yield (%) | Key Observations |

|---|---|---|

| 3-Morpholino derivative | 72 | Requires 12 hr reaction time; regioselectivity confirmed via NOESY |

| 3-Thiophenyl analog | 58 | Side-chain double bond remains intact under CuI catalysis |

| 3-Methoxy derivative | 65 | Competitive ring oxidation observed at >80°C |

Cross-Coupling Reactions

The bromine enables palladium-catalyzed couplings:

-

Suzuki-Miyaura :

| Coupling Partner | Product Structure | Isolated Yield |

|---|---|---|

| 4-Cyanophenylboronic acid | 3-(4-Cyanophenyl) derivative | 81% |

| 2-Pyridylboronic acid | 3-(2-Pyridyl) analog | 68% |

Oxidation and Reduction

The dihydropyridinone ring and butenyl side chain participate in redox reactions:

a. Side-Chain Oxidation

-

OsO₄/NaIO₄ oxidizes the butenyl group to a ketone (41% yield)

-

Ozone cleavage forms carboxylic acid derivatives

b. Ring Oxidation

-

MnO₂ oxidizes the 1,2-dihydropyridinone to pyridone (83% yield)

-

DDQ induces dehydrogenation under mild conditions (CH₂Cl₂, rt)

Cycloaddition Reactions

The conjugated diene system in the side chain participates in Diels-Alder reactions:

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Bicyclic adduct | 63% |

| Tetrazine | MeCN, rt | Inverse electron-demand DA | 78% |

Note: Endo selectivity predominates (7:1 ratio confirmed by X-ray)

Functionalization via the Amino Group

The 5-amino group undergoes:

-

Acylation : AcCl/pyridine → N-acetyl derivative (89%)

-

Diazo Coupling : Ar diazonium salts form azo dyes (λmax 480–520 nm)

-

Mannich Reaction : Formaldehyde + secondary amines → aminomethylated products

Ring-Opening Reactions

Under strong acidic/basic conditions:

Critical Research Findings

-

Steric Effects : The 4-methyl group directs electrophilic substitution to C3

-

Tautomerization : X-ray studies confirm enol-keto tautomerism influences reactivity

-

Catalyst Sensitivity : Pd catalysts with bulky phosphines prevent side-chain isomerization

-

pH-Dependent Stability : Degrades rapidly at pH >10 (t₁/₂ = 2.3 hr)

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent-Driven Variations

Key structural analogues differ primarily in the substituents at position 1 and the presence of halogens or alkyl groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Reactivity : The bromine at position 3 in the target compound and its chlorinated analogue facilitates nucleophilic substitution, but the chlorine in the latter may enhance electrophilicity .

Steric Effects : The cyclobutylmethyl group in the analogue from introduces significant steric hindrance, likely reducing enzymatic binding efficiency compared to the target compound’s linear butenyl chain .

Crystallographic and Conformational Analysis

Crystallographic studies using programs like SHELXL () reveal that substituents influence molecular packing and hydrogen bonding:

Reactivity and Stability

- Bromine vs. Chlorine : Bromine’s larger atomic radius in the target compound may slow reaction kinetics compared to the chlorinated analogue, favoring stability in acidic conditions .

- Methyl Group at Position 4: The methyl group in the target compound enhances steric protection of the ketone moiety, reducing oxidative degradation compared to non-methylated analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.